1-Imino-1-oxothiane-4-carbonitrile

Description

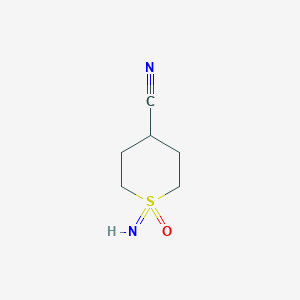

1-Imino-1-oxothiane-4-carbonitrile is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with an imino (NH), oxo (O), and cyano (–CN) group at positions 1 and 4, respectively. Its molecular framework combines electron-withdrawing groups (cyano, oxo) with a nucleophilic imino moiety, rendering it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

1-imino-1-oxothiane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c7-5-6-1-3-10(8,9)4-2-6/h6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMBQXIGZRUQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Imino-1-oxothiane-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thioamides with nitriles in the presence of a base can yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Imino-1-oxothiane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

1-Imino-1-oxothiane-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Imino-1-oxothiane-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, properties, and applications of 1-Imino-1-oxothiane-4-carbonitrile with analogous compounds from the provided evidence:

Key Observations:

- Ring Systems: The thiane ring in this compound introduces sulfur-based electronic effects (e.g., polarizability, lone-pair interactions), contrasting with oxygen-containing chromenes (1E, 1L) or nitrogen-rich isoquinolines . Chromene derivatives (1E, 1L) exhibit fused benzene and oxygen rings, enhancing aromatic stability compared to the partially saturated thiane system.

- Functional Groups: The imino group in the target compound may participate in tautomerism or hydrogen bonding, unlike the amino (–NH₂) groups in 1E and 1L, which enhance solubility and bioactivity . Cyano groups (–CN) are common across all compounds, contributing to electron-withdrawing effects and reactivity in nucleophilic additions.

Substituent Effects :

Physicochemical and Spectral Properties

- Melting Points : Chromene derivatives (1E) exhibit higher melting points (223–227°C) due to strong intermolecular hydrogen bonding from –NH₂ and –OH groups . The thiane-based target compound likely has lower thermal stability owing to its less rigid structure.

- Spectral Data: IR Spectroscopy: Chromene 1E shows peaks for –NH₂ (3,464 cm⁻¹) and –OH (3,317 cm⁻¹), absent in the target compound, which would instead display imino N–H stretches (~3,300 cm⁻¹) and C=O (1,650–1,700 cm⁻¹) . Mass Spectrometry: 1E has a molecular ion peak at m/z 277, while the thiane compound’s mass would depend on its sulfur content and substituents.

Biological Activity

1-Imino-1-oxothiane-4-carbonitrile (CAS No. 2232916-50-4) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazine ring with an imino group and a carbonitrile substituent. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H6N2OS |

| CAS Number | 2232916-50-4 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been observed to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis in these cells, highlighting its potential as an anticancer drug candidate.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Antimicrobial Action : Disruption of cell membrane integrity.

- Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of signaling pathways related to cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.